2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
The compound contains several functional groups, including a thiadiazole ring, a tolyl group, and a trifluoromethyl group. The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The trifluoromethyl group (−CF3) is a functional group in organofluorines that has a fluorine atom substituted for a hydrogen atom in a methyl group. The thiadiazole ring is a heterocyclic compound containing sulfur and nitrogen.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Scientific Research Applications
Bioequivalence and Pharmacokinetics
A study was conducted to evaluate the bioequivalence of tablet and capsule formulations of a nonsteroidal anti-inflammatory compound that includes structural components similar to the queried compound. The study aimed at comparing pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2 beta in healthy volunteers, ensuring the bioequivalence of the two formulations (Annunziato & di Renzo, 1993).
Tolerance and Safety Studies
Clinical studies on the tolerance of certain drugs including cefazedone, which shares a similar thiadiazol-2-yl acetamide structure, were conducted to ensure the safety of the compound in medical treatments. The study involved monitoring various parameters like blood count, serum electrolytes, bilirubin, and enzyme activity in patients to ensure no significant adverse effects were present (Züllich & Sack, 1979).
Metabolism and Excretion
Research on the absorption, metabolism, and excretion of mirabegron, a β3-adrenoceptor agonist, which shares a similar structural motif (thiadiazolyl-acetamide), was conducted. The study aimed at characterizing the mass balance, metabolite profiles, and understanding the primary metabolic reactions of the compound after oral administration (Takusagawa et al., 2012).
Pharmacological Profile and Potential Therapeutic Applications
Investigations into the pharmacological profile of BP 2-94, a histamine H3 receptor agonist prodrug, were conducted to determine its potential as a therapeutic agent. The study focused on its pharmacokinetics, antiinflammatory, and antinociceptive properties in rodents, aiming to establish its potential applications in treating conditions like asthma, migraine, or inflammatory diseases (Rouleau et al., 1997).
properties
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-5-7-12(8-6-11)16-23-17(27-24-16)26-10-15(25)22-14-4-2-3-13(9-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGUBDMWQMRJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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